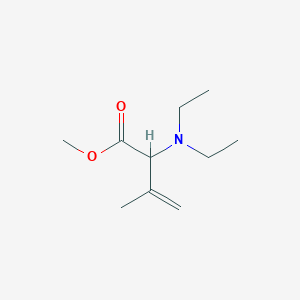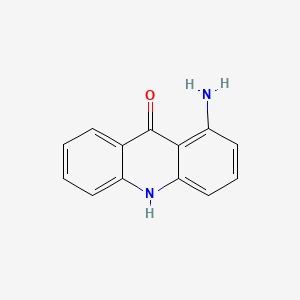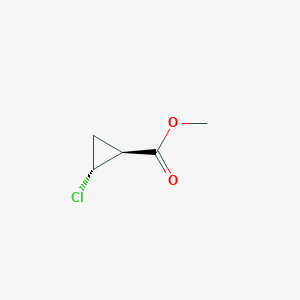![molecular formula C20H20N2O2 B14475485 N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide CAS No. 67332-59-6](/img/structure/B14475485.png)
N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a dimethylamino group and a methoxybenzamide moiety, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide typically involves the reaction of 3-(dimethylamino)naphthalene-2-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its role as a ligand in drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Naphthalene derivatives: Compounds like 1-(dimethylamino)naphthalene and 2-(dimethylamino)naphthalene share structural similarities.
Benzamide derivatives: Compounds such as 2-methoxybenzamide and 3-methoxybenzamide have similar functional groups.
Uniqueness: N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is unique due to the combination of the naphthalene ring with both dimethylamino and methoxybenzamide groups. This structural arrangement imparts distinct photophysical and chemical properties, making it valuable for specific applications in fluorescence microscopy and material science .
Propiedades
Número CAS |
67332-59-6 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)naphthalen-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(2)18-13-15-9-5-4-8-14(15)12-17(18)21-20(23)16-10-6-7-11-19(16)24-3/h4-13H,1-3H3,(H,21,23) |
Clave InChI |
DVZNXRWBTYBWHO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=CC=CC=C2C=C1NC(=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)




![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)





![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
